

Application of KRAS G12C Inhibitor ARS-1620 in Xenograft Mouse Models

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Compound of Interest		
Compound Name:	KRAS G12C inhibitor 47	
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These application notes provide a comprehensive overview of the use of the KRAS G12C inhibitor, ARS-1620, in preclinical xenograft mouse models. The data and protocols presented are based on studies utilizing the NCI-H358 non-small cell lung cancer cell line, which harbors the KRAS G12C mutation. This document is intended to guide researchers in designing and executing similar in vivo studies to evaluate the efficacy and pharmacodynamics of KRAS G12C inhibitors.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, a substitution of glycine with cysteine at codon 12, has been a particularly challenging target for therapeutic intervention. ARS-1620 is a potent and selective covalent inhibitor of KRAS G12C, which irreversibly binds to the mutant cysteine, locking the protein in its inactive, GDP-bound state. This inhibition blocks downstream signaling pathways, such as the MAPK and PI3K pathways, thereby impeding tumor cell proliferation and survival.

Xenograft mouse models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. They provide a valuable in vivo platform to assess the anti-tumor activity, pharmacokinetics, and pharmacodynamics of novel therapeutic agents like ARS-1620.



Data Presentation

The following tables summarize the key quantitative data from a representative xenograft study of ARS-1620 in an NCI-H358 mouse model.

Parameter	Vehicle Control	ARS-1620 (200 mg/kg/day, oral)
Initial Mean Tumor Volume (mm³)	~200	~200
Final Mean Tumor Volume (mm³)	Not explicitly stated, but showed progressive growth	Showed marked regression
Tumor Growth Inhibition (TGI)	N/A	47%[1]
Body Weight Change	Not explicitly stated, but generally stable	No observed clinical toxicity[2]

Table 1: Summary of Anti-Tumor Efficacy of ARS-1620 in NCI-H358 Xenograft Model.

Parameter	Value
Bioavailability (F)	>60%[3]
Plasma Half-life (t1/2)	>20 min[3]

Table 2: Pharmacokinetic Parameters of ARS-1620 in Mice.

Biomarker	Effect of ARS-1620 Treatment
p-ERK Levels	Inhibited in a dose-dependent manner[3]
p-AKT Levels	Inhibited in a dose-dependent manner[3]
RAS-GTP Binding	Inhibited in a dose-dependent manner[3]

Table 3: Pharmacodynamic Effects of ARS-1620 in NCI-H358 Xenograft Tumors.



Experimental Protocols NCI-H358 Xenograft Mouse Model Establishment

- Cell Culture: NCI-H358 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Animal Model: Female athymic nude mice (5-6 weeks old) are used for tumor implantation.
- Tumor Implantation:
 - Harvest NCI-H358 cells during the exponential growth phase.
 - Resuspend the cells in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.
 - Subcutaneously inject 5 x 10⁶ cells in a volume of 0.1-0.2 mL into the flank of each mouse.
- Tumor Growth Monitoring:
 - Monitor the mice for tumor formation.
 - Measure tumor dimensions using calipers every 2-3 days.
 - Calculate tumor volume using the formula: (Length x Width²) / 2.
 - Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-200 mm³.

Administration of ARS-1620

- Formulation: Prepare ARS-1620 for oral administration. A common vehicle is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
- Dosing:
 - The reported efficacious dose is 200 mg/kg/day.[3]



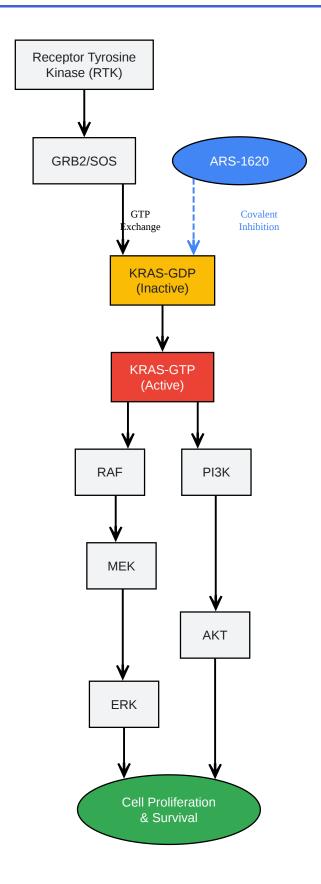
- Administer the formulated ARS-1620 or vehicle control to the mice via oral gavage.
- Treatment Schedule: Administer the treatment daily for the duration of the study (e.g., 14-21 days).
- · Monitoring:
 - Continue to measure tumor volume and body weight 2-3 times per week.
 - Observe the mice for any signs of toxicity.

Pharmacodynamic Analysis

- Tissue Collection: At the end of the study, or at specified time points, euthanize the mice and excise the tumors.
- · Western Blot Analysis:
 - Homogenize a portion of the tumor tissue to extract proteins.
 - Perform western blotting to analyze the levels of total and phosphorylated ERK and AKT,
 as well as other relevant proteins in the KRAS signaling pathway.
- Target Engagement Assay: To determine the extent of KRAS G12C modification by ARS-1620, specialized mass spectrometry-based assays can be employed.

Visualizations

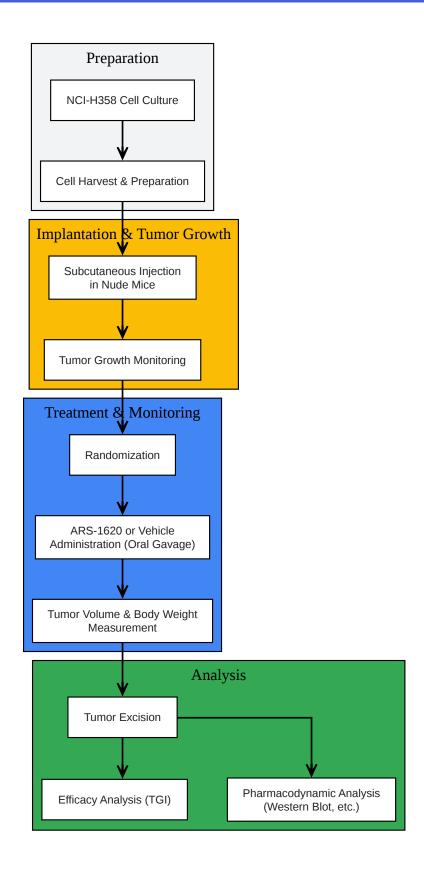




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Caption: KRAS G12C Signaling Pathway and Inhibition by ARS-1620.

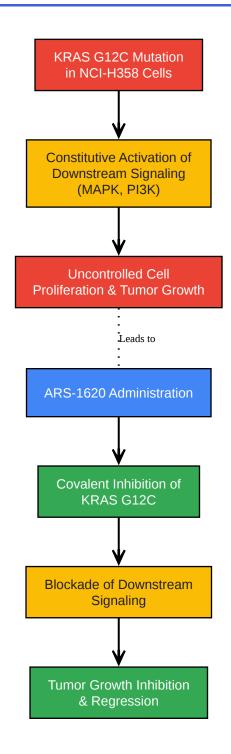




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Caption: Experimental Workflow for ARS-1620 Xenograft Study.





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Caption: Logical Relationship of ARS-1620 Action in Xenograft Model.

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